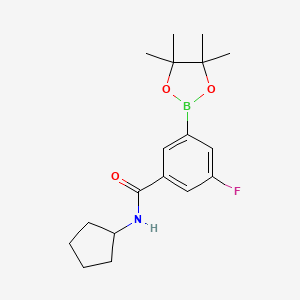

N-Cyclopentyl-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-Cyclopentyl-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (molecular formula: C₁₈H₂₅BFNO₃, molecular weight: 333.21 g/mol) is a boronate ester-functionalized benzamide derivative. Its structure features a cyclopentylamide group at the benzamide nitrogen, a fluorine substituent at the 3-position of the aromatic ring, and a tetramethyl dioxaborolan-2-yl group at the 5-position. This compound is primarily utilized as a synthetic intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the reactivity of its boronate ester moiety . Its hazard profile includes warnings for toxicity (H302: harmful if swallowed) and skin/eye irritation (H315, H319) .

Properties

Molecular Formula |

C18H25BFNO3 |

|---|---|

Molecular Weight |

333.2 g/mol |

IUPAC Name |

N-cyclopentyl-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

InChI |

InChI=1S/C18H25BFNO3/c1-17(2)18(3,4)24-19(23-17)13-9-12(10-14(20)11-13)16(22)21-15-7-5-6-8-15/h9-11,15H,5-8H2,1-4H3,(H,21,22) |

InChI Key |

PZKFLLVFUIDTRJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(=O)NC3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-Cyclopentyl-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

General Strategy

The preparation of This compound typically involves the borylation of a suitably functionalized aryl halide or aryl amide precursor using bis(pinacolato)diboron (B2pin2) as the boron source under palladium catalysis. The key challenge is to achieve selective borylation at the 5-position of the 3-fluorobenzamide ring without affecting the amide or cyclopentyl substituents.

Palladium-Catalyzed Borylation

A well-established method for installing the tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group is the palladium-catalyzed Miyaura borylation. This method uses Pd(0) or Pd(II) catalysts, phosphine ligands, and bases in a suitable solvent system.

Catalyst and Ligand Selection

- Catalyst: Pd(dba)2 (palladium dibenzylideneacetone) is frequently employed due to its high activity.

- Ligands: Xantphos and XPhos are effective ligands; Xantphos, with its large bite angle (~108°), accelerates reductive elimination, improving yields and reaction rates.

- Base: Cesium carbonate (Cs2CO3) is commonly used in stoichiometric amounts to facilitate the reaction.

Solvent System

- Biphasic mixtures of cyclopentyl methyl ether (CPME) and water (4:1 ratio) have been shown to provide clean reaction profiles and high conversions.

- Alternative solvents such as toluene/water or methyl tert-butyl ether (MTBE)/water mixtures have been tested but CPME/H2O often gives superior results.

Reaction Conditions

- Temperature: Typically 106–115 °C.

- Time: Reaction times vary from 45 min to 16 h depending on catalyst loading and temperature.

- Catalyst loading: 1–5 mol% Pd with 2–10 mol% ligand.

Representative Reaction Conditions and Outcomes

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 10 | Pd(dba)2 (2.5) | Xantphos (5) | 3 | Tol:H2O (4:1) | 115 | 1 | 99 | Not specified |

| 11 | Pd(dba)2 (2.5) | Xantphos (5) | 1 | Tol:H2O (4:1) | 115 | 1 | 99 | Not specified |

| 13 | Pd(dba)2 (2.5) | Xantphos (5) | 1 | CPME:H2O (4:1) | 106 | 0.75 | 99 | 73 |

| 14 | Pd(dba)2 (1) | Xantphos (2) | 1 | CPME:H2O (4:1) | 106 | 16 | 90 | Lower yield |

Note: CPME = cyclopentyl methyl ether; Tol = toluene; Pd(dba)2 = palladium dibenzylideneacetone; Xantphos = 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene.

These data indicate that the combination of Pd(dba)2 and Xantphos with Cs2CO3 base in CPME/H2O solvent at ~106 °C for 45 minutes to 1 hour provides excellent conversion and good isolated yields for borylation of aryl substrates similar to the target compound.

Specific Synthetic Routes for this compound

Starting Material Preparation

- The precursor N-cyclopentyl-3-fluoro-5-bromobenzamide or N-cyclopentyl-3-fluoro-5-iodobenzamide is synthesized by standard amide coupling of 3-fluoro-5-halobenzoic acid with cyclopentylamine.

- Halogenation at the 5-position is critical for subsequent borylation.

Miyaura Borylation Step

- The halogenated benzamide is subjected to palladium-catalyzed borylation with bis(pinacolato)diboron.

- Typical conditions: Pd(dba)2 (2.5 mol%), Xantphos (5 mol%), Cs2CO3 (1 equiv), CPME/H2O (4:1), 106 °C, 45 min to 1 h.

- The reaction proceeds with high regioselectivity, installing the pinacol boronate ester at the 5-position.

Purification

- The crude product is purified by chromatographic techniques such as flash column chromatography using gradients of ethyl acetate/hexanes or ethyl acetate/acetone/hexanes mixtures.

- The product is typically isolated as a light yellow powder with melting points consistent with literature values.

Analytical Data and Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the substitution pattern and integrity of the cyclopentyl amide and boronate ester.

- Melting Point: Typically in the range of 110–120 °C for the fluorinated boronate ester benzamide.

- Mass Spectrometry: Molecular ion peaks consistent with the boronate ester compound.

- Chromatographic Purity: High-performance liquid chromatography (HPLC) confirms purity above 95%.

Summary Table of Key Reaction Parameters

| Parameter | Optimal Value/Range |

|---|---|

| Catalyst | Pd(dba)2 (1–2.5 mol%) |

| Ligand | Xantphos (2–5 mol%) |

| Base | Cs2CO3 (1 equiv) |

| Solvent | CPME:H2O (4:1) |

| Temperature | 106–115 °C |

| Reaction Time | 0.75–1 h (shorter times possible) |

| Conversion | Up to 99% |

| Isolated Yield | Up to 73% |

Chemical Reactions Analysis

N-Cyclopentyl-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom, leading to the formation of substituted derivatives.

Oxidation and Reduction: The benzamide core can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Coupling Reactions: The dioxaborolane ring allows for Suzuki-Miyaura coupling reactions, enabling the formation of biaryl compounds.

Common reagents used in these reactions include palladium catalysts, fluorinating agents, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Cyclopentyl-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Boronate Positioning : The 5-position boronate in the target compound vs. 3-position in may influence regioselectivity in cross-coupling reactions.

- Fluorine Substitution : Fluorine at the 3-position (target) vs. 4-position () alters electronic effects on the aromatic ring, affecting reactivity in electrophilic substitutions or metal-catalyzed reactions .

Cross-Coupling Efficiency

The tetramethyl dioxaborolan-2-yl group enables participation in Suzuki-Miyaura reactions (Pd-catalyzed aryl-aryl/alkyl couplings) . Comparative studies suggest:

- Steric Hindrance : The bulky cyclopentyl group in the target compound may reduce coupling efficiency compared to less hindered analogues (e.g., allyl-substituted ).

Table 2: Hazard Profile Comparison

Note: The target compound’s multiple hazard warnings necessitate stricter handling protocols compared to simpler boronate esters .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.